
trans-2-Methyoxy-4-methyl-2-pentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-Methyoxy-4-methyl-2-pentene: is an organic compound with the molecular formula C7H14O and a molecular weight of 114.1855 g/mol . It is a stereoisomer of 2-pentene, specifically the trans isomer, which means the substituents are on opposite sides of the double bond. This compound is characterized by the presence of a methoxy group and a methyl group attached to the pentene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Methyoxy-4-methyl-2-pentene can be achieved through various organic reactions. One common method involves the alkylation of 2-pentene with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the methoxy group.
Industrial Production Methods: Industrial production of this compound often involves catalytic processes that ensure high yield and purity. The use of heterogeneous catalysts in a continuous flow reactor is a common approach, allowing for efficient production and easy separation of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-Methyoxy-4-methyl-2-pentene can undergo oxidation reactions to form various oxygenated products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of saturated hydrocarbons. Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and strong bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, Sodium hydride (NaH)
Major Products:
Oxidation: Formation of ketones and alcohols
Reduction: Formation of alkanes
Substitution: Formation of ethers and other substituted alkenes
Scientific Research Applications
Chemistry: In chemistry, trans-2-Methyoxy-4-methyl-2-pentene is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving alkenes and ethers. It serves as a model substrate for understanding the mechanisms of these reactions.
Medicine: While not directly used as a drug, this compound can be a precursor in the synthesis of pharmaceutical compounds . Its derivatives may possess biological activity that can be explored for therapeutic purposes.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals . Its unique structure allows for the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of trans-2-Methyoxy-4-methyl-2-pentene involves its interaction with various chemical reagents . The double bond and methoxy group are key sites for chemical reactions. For example, in oxidation reactions, the double bond can be cleaved to form carbonyl compounds. In substitution reactions, the methoxy group can be replaced by other functional groups, altering the compound’s properties.
Comparison with Similar Compounds
- trans-4-Methyl-2-pentene
- cis-2-Pentene
- 2-Methyl-2-pentene
Comparison: Compared to trans-4-Methyl-2-pentene, trans-2-Methyoxy-4-methyl-2-pentene has a methoxy group, which significantly alters its reactivity and physical properties. The presence of the methoxy group makes it more reactive in substitution reactions compared to its non-methoxy counterparts. Additionally, the stereochemistry (trans configuration) influences its boiling point and solubility.
Properties
CAS No. |
53119-72-5 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(E)-2-methoxy-4-methylpent-2-ene |
InChI |
InChI=1S/C7H14O/c1-6(2)5-7(3)8-4/h5-6H,1-4H3/b7-5+ |
InChI Key |
VUVRRRJAGXVQQZ-FNORWQNLSA-N |
Isomeric SMILES |
CC(C)/C=C(\C)/OC |
Canonical SMILES |
CC(C)C=C(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


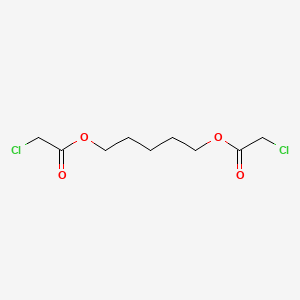
![Ethyl 2-[(ethylsulfanyl)carbonyl]butanoate](/img/structure/B14154277.png)
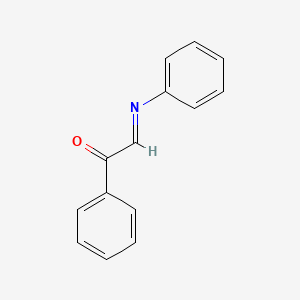
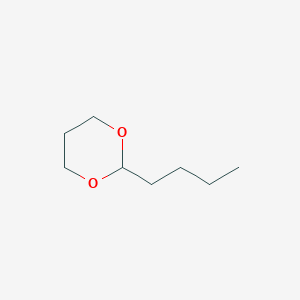
![2-[2-Methyl-5-[[4-[4-(trifluoromethyl)-2-thiazolyl]-1-piperidinyl]sulfonyl]phenyl]acetic acid](/img/structure/B14154294.png)
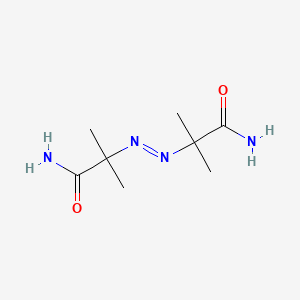
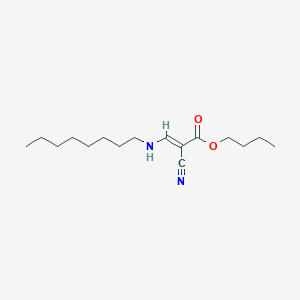
![(2E)-N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[1-(3,4-dimethoxyphenyl)propylidene]hydrazinecarboxamide](/img/structure/B14154334.png)
![N'-[(4-methoxy-3-nitrophenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B14154336.png)
![phenyl N-[(2,3-dimethoxyphenyl)methyl]-N-prop-2-enylcarbamate](/img/structure/B14154347.png)
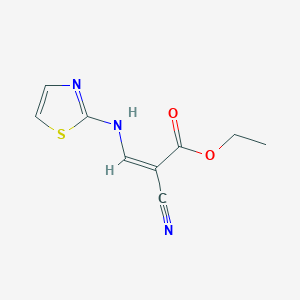
![N-(2,4-dimethylphenyl)-4-methyl-5-phenyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxamide](/img/structure/B14154373.png)


